molecular formula C19H30O B1583973 Tridecanophenone CAS No. 6005-99-8

Tridecanophenone

Cat. No. B1583973
CAS RN: 6005-99-8
M. Wt: 274.4 g/mol
InChI Key: ZZNDQCACFUJAKJ-UHFFFAOYSA-N
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Description

Tridecanophenone, also known as N-Tridecanophenone, is a chemical compound with the CAS number 6005-99-8 . It has a molecular weight of 274.45 . The IUPAC name for this compound is 1-phenyl-1-tridecanone .


Synthesis Analysis

Tridecanophenone can be synthesized by various methods. One such method involves the treatment of its methyl ether with aluminium chloride in benzene . Another method involves the condensation of dodecylmagnesium bromide with m-methoxybenzamide in ethyl ether .


Molecular Structure Analysis

Tridecanophenone has a molecular formula of C19H30O . It contains a total of 50 bonds, including 20 non-H bonds, 7 multiple bonds, 12 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

Tridecanophenone is a highly lipophilic compound . Its physical and chemical properties can be determined using various techniques such as melting point analysis .

Scientific Research Applications

Effects on Insect Development

Research indicates that 2-Tridecanone, a compound similar to Tridecanophenone, affects insect development. It acts as a growth retardant in cotton bollworms, mediated by the induction of Cytochrome P450 genes. This suggests potential applications in pest management and agricultural practices to control pest populations without resorting to traditional pesticides (Zhang et al., 2016).

Antioxidant and Adsorption Properties

Polyphenols, which are chemically related to Tridecanophenone through their phenolic structures, show significant antioxidant activity and adsorption properties. These findings open avenues for the use of Tridecanophenone derivatives in developing biocompatible materials, antioxidants, and adsorbents for various environmental and biomedical applications (Zhan, Ejima, & Yoshie, 2016).

Environmental and Biological Impact

Studies on the environmental and biological impact of brominated and organophosphorus flame retardants, which share some chemical similarities with Tridecanophenone, highlight the need for understanding the fate and effects of such compounds. These studies indicate potential environmental persistence and bioaccumulation concerns, suggesting caution in the use and disposal of Tridecanophenone-related chemicals (Cristale et al., 2013).

Drug Delivery Systems

Chitosan hydrogels cross-linked with Tris(2-(2-formylphenoxy)ethyl)amine, a compound that could be synthesized from structures similar to Tridecanophenone, have been explored for their swelling and drug delivery properties. This research suggests potential applications of Tridecanophenone derivatives in creating responsive drug delivery systems, which could offer controlled release mechanisms for various therapeutic agents (Karimi et al., 2018).

Safety And Hazards

When handling Tridecanophenone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-phenyltridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNDQCACFUJAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341989
Record name Tridecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecanophenone

CAS RN

6005-99-8
Record name Tridecanophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Rueedi, M Nagel, HJ Hansen - Synlett, 2003 - thieme-connect.com
Thermo-isomerization of medium-and large-ring 1-phenylcycloalkanols 1e-i at around 650 C in a flow reactor system delivers the open-chain phenones 4e-i. A reaction mechanism via …
Number of citations: 5 www.thieme-connect.com
DN Bolmatenkov, AA Notfullin, MI Yagofarov… - Journal of Molecular …, 2023 - Elsevier
In this work, the literature data, experimental measurements and structure–property relationships were combined to obtain reliable vaporization characteristics of the homologous series …
Number of citations: 1 www.sciencedirect.com
GD Reddy, B Jayasree… - The Journal of Organic …, 1987 - ACS Publications
Photochemical behavior of aryl alkyl ketones complexed to, 8-cyclodextrin both in aqueous solution and in the solid state have been investigated. Comparisonof the above behavior …
Number of citations: 22 pubs.acs.org
Y Guo, S Srinivasan, S Gaiki, Y Liu - Chromatographia, 2008 - Springer
The conventional approach to the measurement of peak capacity of reserved-phase columns under gradient elution assumes that all peaks have constant peak width, but this …
Number of citations: 6 link.springer.com
TW Mojelsky, TM Ignasiak, Z Frakman… - Energy & …, 1992 - ACS Publications
Ru ion catalyzed oxidation (RICO) has been used to probe the structural details of asphaltene molecules from Athabasca bitumen. The ability of RICO to remove nearly quantitatively …
Number of citations: 144 pubs.acs.org
Y Guo, S Srinivasan, S Gaiki - Chromatographia, 2009 - Springer
Peak capacity is the commonly used measure of separation efficiency in gradient elution. This study focuses on the effect of column characteristics (particle size and column length) and …
Number of citations: 6 link.springer.com
R Martin, JP Buisson, R Martin, JP Buisson - … : Preparation & Physical …, 2015 - Springer
… -Obtained by reaction of 4-(2-chloroethoxy)tridecanophenone with dimethylamine in a sealed … Synthesis -Obtained by treatment of 4-methoxy-2-methyl5-isopropyl-tridecanophenone …
Number of citations: 0 link.springer.com
JE Baldvins - 1996 - search.proquest.com
In Part I, a series of isomeric alkyl alkanoates have been synthesized and examined for mesomorphic behavior. Phase order was probed by optical microscopy, differential scanning …
Number of citations: 0 search.proquest.com

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